molecular formula C7H10N2O B6237545 4-cyclobutoxy-1H-pyrazole CAS No. 1890865-42-5

4-cyclobutoxy-1H-pyrazole

Cat. No.: B6237545
CAS No.: 1890865-42-5
M. Wt: 138.2
InChI Key:
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Description

4-cyclobutoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutoxy-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyclobutoxy-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyclobutoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-cyclobutoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1H-pyrazole
  • 4-ethoxy-1H-pyrazole
  • 4-propoxy-1H-pyrazole

Uniqueness

4-cyclobutoxy-1H-pyrazole is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrazoles. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1890865-42-5

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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